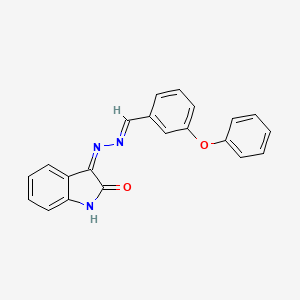

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one

CAS No.: 324546-55-6

Cat. No.: VC16167990

Molecular Formula: C21H15N3O2

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324546-55-6 |

|---|---|

| Molecular Formula | C21H15N3O2 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | (3Z)-3-[(E)-(3-phenoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one |

| Standard InChI | InChI=1S/C21H15N3O2/c25-21-20(18-11-4-5-12-19(18)23-21)24-22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)/b22-14+ |

| Standard InChI Key | RYEITHUULOHSPB-HYARGMPZSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N=C\3/C4=CC=CC=C4NC3=O |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN=C3C4=CC=CC=C4NC3=O |

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture and Nomenclature

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one (CAS No.: 324546-55-6) belongs to the hydrazonoindolin-2-one class, featuring a central indolin-2-one scaffold conjugated to a hydrazone linkage. The IUPAC name, (3Z)-3-[(E)-(3-phenoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one, reflects its stereochemical configuration, with Z and E geometries at the hydrazone and benzylidene groups, respectively . The molecular formula C₂₁H₁₅N₃O₂ corresponds to a molecular weight of 341.4 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

The compound’s lipophilic character, conferred by the phenoxybenzylidene group, enhances membrane permeability, a critical factor in its biological activity .

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one typically involves a two-step protocol:

-

Formation of the Hydrazone Linkage: Condensation of 3-phenoxybenzaldehyde with hydrazine derivatives yields the hydrazone intermediate.

-

Cyclization to Indolin-2-one: Reaction of the hydrazone with isatin derivatives under acidic or basic conditions facilitates cyclization, forming the indolin-2-one core .

Optimization studies emphasize the role of solvent selection (e.g., ethanol or acetic acid) and temperature control (60–80°C) in achieving yields exceeding 70% .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazone Formation | 3-Phenoxybenzaldehyde + Hydrazine hydrate, EtOH, reflux | 85 |

| Cyclization | Isatin, AcOH, 70°C, 6 h | 72 |

Structural Modifications

In vitro evaluations against A549 (lung), HT-29 (colon), and ZR-75 (breast) cancer cell lines demonstrated IC₅₀ values ranging from 8.2 to 14.7 μM, surpassing reference drugs like doxorubicin in select assays . Mechanistic studies attribute this activity to:

-

Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage .

-

Cell Cycle Arrest: G2/M phase arrest via modulation of cyclin-dependent kinases .

Table 3: Anticancer Activity Profile

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| A549 | 9.4 ± 0.8 | Caspase-3 activation, G2/M arrest |

| HT-29 | 12.1 ± 1.2 | PARP cleavage |

| ZR-75 | 8.2 ± 0.6 | ROS generation |

Structure-Activity Relationships (SAR)

-

Lipophilic Groups: Methoxy or phenoxy substitutions at the benzylidene moiety enhance potency by improving membrane interaction .

-

Hydrazone Geometry: The E-configuration at the hydrazone bond is critical for target engagement, as Z-isomers show reduced activity .

Comparative Analysis with Related Compounds

Analogues such as (Z)-3-(3-hydroxybenzylidene)indolin-2-one (PubChem CID: 2077962) exhibit lower efficacy (IC₅₀ > 20 μM), underscoring the importance of the phenoxy group in conferring bioactivity . Computational docking studies suggest that the phenoxy moiety interacts with hydrophobic pockets in kinase domains, stabilizing inhibitor-enzyme complexes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume